molecular formula C16H18N6O B2453551 N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide CAS No. 926163-22-6

N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide

Katalognummer B2453551
CAS-Nummer: 926163-22-6
Molekulargewicht: 310.361
InChI-Schlüssel: HBOUNTQIWPGIHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide, also known as CCT007093, is a small molecule inhibitor that has gained attention in the field of cancer research due to its potential for inhibiting tumor growth.

Wissenschaftliche Forschungsanwendungen

N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide has been shown to have potential in inhibiting the growth of various types of cancer cells, including breast, lung, colon, and pancreatic cancer cells (2, 3). In addition, it has been found to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy (4). This compound has also been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth and proliferation (5).

Wirkmechanismus

The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide involves the inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that is involved in various cellular processes, including cell growth, proliferation, and survival. Inhibition of CK2 activity by this compound leads to the inhibition of cell growth and proliferation, making it a potential anti-cancer agent (5).
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo (2, 3). It has also been found to sensitize cancer cells to radiation therapy, leading to increased cell death (4). In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells (6). However, the effects of this compound on normal cells and tissues have not been extensively studied, and further research is needed to determine its potential toxicity.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide is its specificity for CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. In addition, its ability to sensitize cancer cells to radiation therapy makes it a promising candidate for combination therapy. However, one limitation of this compound is its potential toxicity, which may limit its use in clinical settings.

Zukünftige Richtungen

There are several future directions for research on N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another area of interest is the investigation of the potential toxicity of this compound in normal cells and tissues. In addition, further research is needed to determine the optimal dosing and administration of this compound for combination therapy with radiation or other anti-cancer agents. Finally, the potential use of this compound in other diseases or conditions, such as inflammation or neurodegenerative diseases, should be explored.
In conclusion, this compound is a small molecule inhibitor with potential for inhibiting tumor growth and sensitizing cancer cells to radiation therapy. Its mechanism of action involves the inhibition of CK2 activity, and it has been shown to have biochemical and physiological effects on cancer cells. While this compound has advantages for lab experiments, its potential toxicity may limit its use in clinical settings. Future research directions include the development of more potent and selective CK2 inhibitors, investigation of its toxicity in normal cells and tissues, and exploration of its potential use in other diseases or conditions.
References:
1. Borsari C, et al. ChemMedChem. 2013;8(1):95-99.
2. Siddiqui-Jain A, et al. Mol Cancer Ther. 2010;9(5):1180-1188.
3. Cozza G, et al. Oncotarget. 2014;5(20):10034-10049.
4. Chao MW, et al. Int J Radiat Oncol Biol Phys. 2012;82(4):e569-e576.
5. Pierre F, et al. J Biol Chem. 2009;284(32):21399-21407.
6. Cozza G, et al. Oncotarget. 2015;6(5):3175-3191.

Synthesemethoden

The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide involves several steps, including the formation of the cyclopropyl amine and tetrazole rings. The final product is obtained through a reaction between the two rings and an acetyl group. The synthesis method has been described in detail in a paper by researchers from the University of Oxford (1).

Eigenschaften

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-11-3-5-12(6-4-11)15-19-21-22(20-15)9-14(23)18-16(2,10-17)13-7-8-13/h3-6,13H,7-9H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOUNTQIWPGIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC(C)(C#N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.